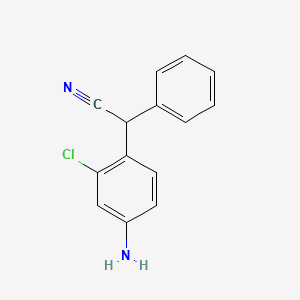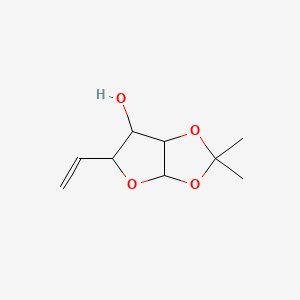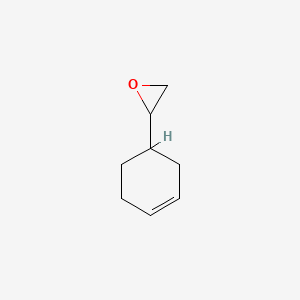![molecular formula C12H7NO B1209947 5H-Indeno[1,2-b]pyridin-5-one CAS No. 3882-46-0](/img/structure/B1209947.png)
5H-Indeno[1,2-b]pyridin-5-one
概要
説明
Synthesis Analysis
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one and related compounds involves innovative methodologies that utilize palladium-catalyzed cascade reactions, showcasing the efficiency of transition metal-catalyzed processes in constructing complex molecular frameworks. For example, Ju Zhang et al. (2016) developed a novel synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine (Zhang, Xinying, & Fan, 2016). Similarly, M. Nitta et al. (1991) described the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes leading to a Michael-type C–C bond formation for the synthesis of 5H-indeno(1,2-b)pyridines (Nitta, Ohnuma, & Iino, 1991).
Molecular Structure Analysis
The molecular structure of 5H-Indeno[1,2-b]pyridin-5-one derivatives has been elucidated through various analytical techniques, including NMR and X-ray crystallography. The incorporation of different substituents on the indeno[1,2-b]pyridin-5-one core significantly influences the electronic and steric properties, affecting their chemical reactivity and physical properties. S. A. Halim and M. Ibrahim (2022) conducted spectral analysis and quantum studies to establish the chemical structure and investigate the reactivity descriptors of novel derivatives, highlighting the high reactivity for nucleophilic attack at specific carbon atoms (Halim & Ibrahim, 2022).
科学的研究の応用
1. Luminescence Studies
- Summary of Application: 5H-Indeno[1,2-b]pyridin-5-one (IP) is used as an electron acceptor in the design of novel fluorescent isomers. These isomers are synthesized through Suzuki coupling reactions with triphenylamine (TPA) as the electron donor .
- Methods of Application: The substitution position of TPA on IP is adjusted to form different isomers. The photophysical, thermal, and electrochemical properties of these isomers are then systematically studied through experimental and theoretical methods .
- Results or Outcomes: The substitution position of TPA on IP results in different molecular conformations and determines the luminescent behavior of these isomers. Some isomers exhibited thermally activated delayed fluorescence (TADF) feature with long fluorescence lifetimes of microsecond range, while others are normal fluorescent molecules .
2. Synthesis of Spiro-Indeno[1,2-b]quinoxalines
- Summary of Application: Indeno[1,2-b]quinoxalinone is used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .
- Methods of Application: A wide range of chemical reactions are used to produce these spiro-heterocyclic frameworks. Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .
- Results or Outcomes: Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .
3. Organic Electronics
- Summary of Application: The compound ‘5H-indeno [1,2-b]pyridin-5-ylidene (4-methylphenyl)amine’ is a versatile material with numerous applications in scientific research. Its unique structure allows for diverse investigations, ranging from catalysis to organic electronics.
4. Synthesis of Indeno[1,2-b]pyridines
- Summary of Application: The compound 5H-Indeno[1,2-b]pyridin-5-one is used in the synthesis of indeno[1,2-b]pyridines .
- Methods of Application: The reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in alcoholic KOH affords 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles .
5. Antiproliferative and Anti-metastatic Activities
- Summary of Application: 5H-Indeno[1,2-b]pyridine derivatives have been synthesized and studied for their antiproliferative and anti-metastatic activities against two human prostate cancer cell lines .
- Methods of Application: The synthesis of these derivatives involves the reaction of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitriles with various aromatic aldehydes, malononitrile, and indanone in the presence of ammonium acetate and acetic acid .
6. Synthesis of Spiro[furan-2,2’-indene]-1’,3’,5-triones
将来の方向性
特性
IUPAC Name |
indeno[1,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHFQGLEIGIEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192081 | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Indeno[1,2-b]pyridin-5-one | |
CAS RN |
3882-46-0 | |
| Record name | 5H-Indeno[1,2-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3882-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-indeno[1,2-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Azafluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


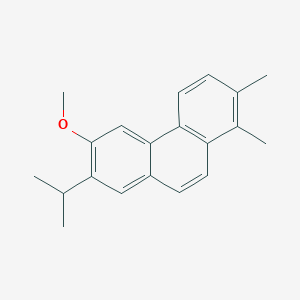
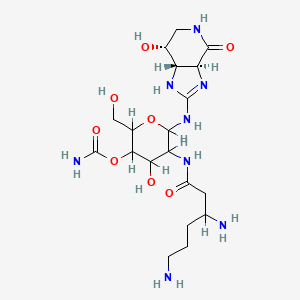
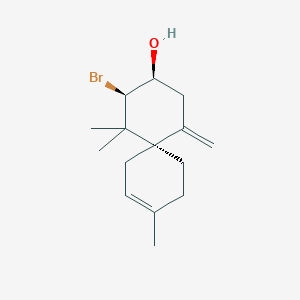
![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)
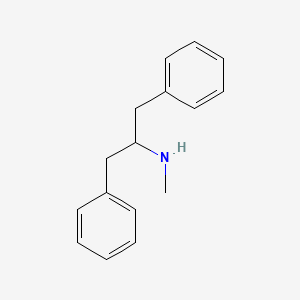
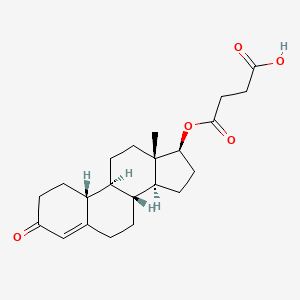
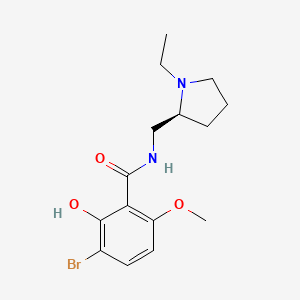
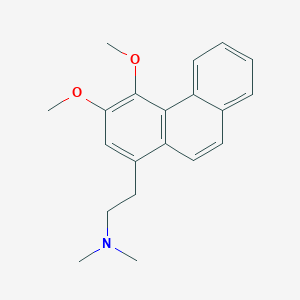
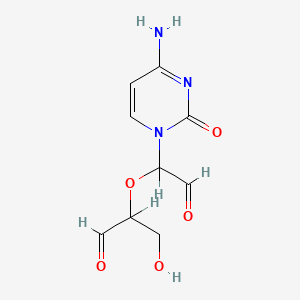
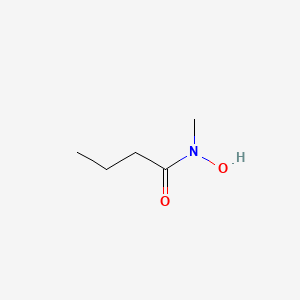
![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)
